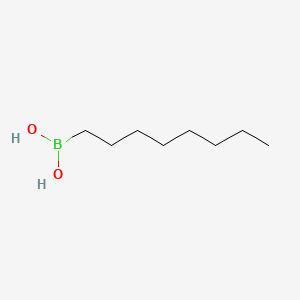

Octylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFRVXOKPXCXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409368 | |

| Record name | Octylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28741-08-4 | |

| Record name | B-Octylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28741-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Octylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of octylboronic acid?

An In-depth Technical Guide to the Chemical Properties of Octylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₈H₁₉BO₂, is an alkylboronic acid that serves as a versatile synthetic intermediate in organic chemistry.[1] Structurally, it features an eight-carbon alkyl chain attached to a boronic acid moiety [-B(OH)₂]. Like other boronic acids, its chemistry is characterized by the Lewis acidic nature of the boron atom, enabling a range of important chemical transformations. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This property makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a detailed overview of its chemical properties, reactivity, and associated experimental methodologies.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its use in chemical synthesis, dictating reaction conditions, solvent choice, and purification methods.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 28741-08-4 | [1][2] |

| Molecular Formula | C₈H₁₉BO₂ | [1][2][3] |

| Molecular Weight | 158.05 g/mol | [1][2][3] |

| Monoisotopic Mass | 158.1478100 Da | [1][4] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point (Predicted) | 262.6 ± 23.0 °C | [2] |

| Density (Predicted) | 0.890 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.39 ± 0.43 | [2] |

| Water Solubility | Insoluble | [2] |

| SMILES | CCCCCCCCB(O)O | [1][3] |

| InChIKey | GKFRVXOKPXCXAK-UHFFFAOYSA-N | [1][2] |

Acidity and Lewis Acid Behavior

Boronic acids are weak Lewis acids.[5][6] The boron atom in its sp² hybridized state has a vacant p-orbital, making it electron-deficient.[6][7] In aqueous media, it exists in equilibrium with its anionic sp³ hybridized tetrahedral boronate form, which is generated by the addition of a hydroxide (B78521) ion.[5][6] The pKa of a typical boronic acid is around 9.[5] For this compound, the predicted pKa is approximately 10.39.[2]

A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and polyols.[5][8] This interaction involves the formation of a five- or six-membered cyclic boronate ester, a reaction that is highly dependent on pH.[6] The formation of these complexes can significantly lower the apparent pKa of the boronic acid.[8][9] This property is widely exploited in the development of sensors for saccharides and in drug delivery systems.[5][10]

References

- 1. n-Octylboronic Acid | C8H19BO2 | CID 5195177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Octylboronic acid | 28741-08-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - N-octylboronic acid (C8H19BO2) [pubchemlite.lcsb.uni.lu]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. aablocks.com [aablocks.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis and Characterization of n-Octylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of n-octylboronic acid, a valuable intermediate in organic synthesis and a building block in the development of novel therapeutic agents. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property leveraged in drug delivery, sensing, and catalysis.

Physicochemical Properties

n-Octylboronic acid is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₉BO₂ |

| Molecular Weight | 158.05 g/mol |

| Melting Point | 78-85 °C |

| Appearance | White to almost white powder or crystals |

| Solubility | Insoluble in water; soluble in many organic solvents. |

| Sensitivity | Air sensitive; may form cyclic anhydrides (boroxines) upon standing |

Synthesis of n-Octylboronic Acid

Two common and effective methods for the synthesis of n-octylboronic acid are the Grignard reaction with a trialkyl borate (B1201080) and the hydroboration of 1-octene (B94956).

Synthesis via Grignard Reaction

This classic method involves the formation of an organomagnesium halide (Grignard reagent) from 1-bromooctane (B94149), which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent acidic hydrolysis yields the desired n-octylboronic acid.

Materials:

-

1-bromooctane

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate or trimethyl borate

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

-

Gently heat the flask to sublime the iodine, which activates the magnesium surface.

-

Allow the flask to cool to room temperature under a stream of nitrogen.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 1-bromooctane (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the 1-bromooctane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trialkyl Borate:

-

In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.2 equivalents) in anhydrous ether/THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via a cannula, keeping the temperature below -65 °C.

-

Once the addition is complete, stir the resulting white slurry at -78 °C for an additional 2 hours.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to warm to room temperature.

-

Slowly quench the reaction by adding 1 M hydrochloric acid, with vigorous stirring, until the aqueous layer is acidic.[1]

-

Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude n-octylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hot water or an organic solvent mixture).[2][3]

-

Diagram of Grignard Synthesis Workflow

Caption: Workflow for the synthesis of n-octylboronic acid via the Grignard reaction.

Synthesis via Hydroboration of 1-Octene

Hydroboration involves the addition of a borane (B79455) reagent across the double bond of 1-octene. This anti-Markovnikov addition places the boron atom at the terminal, less-substituted carbon. Subsequent hydrolysis of the resulting trioctylborane intermediate yields n-octylboronic acid.

Materials:

-

1-octene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Hydroboration:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Add 1-octene (3.0 equivalents) to the flask and dissolve in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-THF solution (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of trioctylborane.[4]

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add water to hydrolyze the trioctylborane and quench any excess borane.

-

Add diethyl ether to dilute the mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization.

-

Diagram of Hydroboration Synthesis Workflow

Caption: Workflow for the synthesis of n-octylboronic acid via hydroboration.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized n-octylboronic acid. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of n-octylboronic acid. It's important to note that boronic acids can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a deuterated alcohol solvent like methanol-d₄ can help break up these oligomers.[5]

Table 2: Predicted NMR Data for n-Octylboronic Acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~0.88 | t | -CH₃ |

| ~1.2-1.4 | m | -(CH₂)₅- | |

| ~0.7-0.9 | t | B-CH₂- | |

| Variable, broad | s | B(OH )₂ | |

| ¹³C | ~14.1 | -C H₃ | |

| ~22.7, 31.9 | -CH₂- (C7, C6) | ||

| ~29.3, 29.5, 24.5 | -CH₂- (C5, C4, C3) | ||

| ~25.0 | -CH₂- (C2) | ||

| ~20-30 (often not observed) | B-C H₂- | ||

| ¹¹B | +28 to +34 | broad s | R-B (OH)₂ (trigonal) |

Note: Predicted shifts are based on typical values for alkyl chains and alkylboronic acids. The C-B carbon signal is often broadened and may be difficult to observe.[6][7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200–3600 | O-H stretch (H-bonded) | Strong, Broad |

| 2850–2960 | C-H stretch (alkyl) | Strong |

| 1310–1380 | B-O stretch | Strong |

| 1450–1470 | C-H bend (alkyl) | Medium |

| 650-700 | B-O-H out-of-plane bend | Medium, Broad |

Source: Characteristic IR absorption frequencies for boronic acids.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of n-octylboronic acid and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Ion [M]⁺ | m/z 158.15 |

| [M+H]⁺ | m/z 159.16 |

| Key Fragmentation | Loss of H₂O, loss of alkyl fragments (CₙH₂ₙ₊₁) |

Note: Fragmentation of the alkyl chain will typically show a series of peaks separated by 14 amu (-CH₂-).[13][14]

Diagram of Characterization Workflow

Caption: General workflow for the purification and characterization of n-octylboronic acid.

Safety and Handling

n-Octylboronic acid is an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is air-sensitive, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation and anhydride (B1165640) formation.

References

- 1. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. rsc.org [rsc.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Octylboronic Acid: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylboronic acid, a member of the alkylboronic acid family, is a versatile chemical compound with significant potential in various scientific and biomedical fields. Its unique ability to form reversible covalent bonds with diols makes it a valuable tool in the design of sensors, drug delivery systems, and enzyme inhibitors. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Furthermore, it details a representative experimental protocol for its synthesis and discusses its potential applications in drug development, including its interaction with key signaling pathways, exemplified by the effects of related boronic acids on cellular processes.

Molecular Structure and Chemical Formula

This compound is an organoboron compound characterized by an eight-carbon alkyl chain attached to a boronic acid functional group (-B(OH)₂).

The chemical formula for this compound is C₈H₁₉BO₂ .[1][2] Its structure is defined by a central boron atom bonded to the octyl group and two hydroxyl groups. The IUPAC name for this compound is this compound.[2]

Key identifiers and representations include:

-

InChI: InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3[2]

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 158.05 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [1] |

| LogP (octanol-water partition coefficient) | 1.8197 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 7 | [1] |

| Purity | ≥97% (typical commercial) | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of alkylboronic acids can be achieved through several methods, with the reaction of a Grignard reagent with a trialkyl borate (B1201080) being a common and effective approach. Below is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate or triisopropyl borate

-

Anhydrous pentane (B18724) or hexane

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The system should be under an inert atmosphere (nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 1-bromooctane in anhydrous diethyl ether or THF to the flask.

-

Initiate the reaction by gentle warming. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the octylmagnesium bromide Grignard reagent.

-

-

Reaction with Trialkyl Borate:

-

Cool the Grignard reagent solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

In a separate flask, prepare a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF.

-

Add the borate solution dropwise to the cold, stirred Grignard reagent solution. It is crucial to maintain the low temperature to prevent over-addition of the Grignard reagent to the borate ester.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly add a cold aqueous solution of hydrochloric acid to hydrolyze the borate ester and dissolve any remaining magnesium salts.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ether or ethyl acetate) and a non-polar solvent (e.g., pentane or hexane), or by column chromatography on silica (B1680970) gel.

-

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction.

Applications in Drug Development and Interaction with Signaling Pathways

Boronic acids are of significant interest in drug development due to their ability to act as enzyme inhibitors and their use in targeted drug delivery systems. The boron atom in the boronic acid moiety can form a stable, reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of proteases.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the effects of other boronic acids, such as phenylboronic acid, on cellular signaling can provide valuable insights. For instance, phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.

The Rho GTPase signaling pathway is a critical regulator of the actin cytoskeleton, cell polarity, and cell migration. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by a boronic acid compound.

This inhibition of key signaling molecules involved in cell migration highlights the therapeutic potential of boronic acid derivatives in cancer and other diseases characterized by aberrant cell motility. The lipophilic octyl chain of this compound may influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins, potentially leading to different biological activities compared to its aryl counterparts.

Conclusion

This compound is a valuable chemical entity with well-defined structural and physicochemical properties. Its synthesis is achievable through established organometallic routes, and its potential applications in drug discovery are promising, particularly in the development of enzyme inhibitors. While further research is needed to elucidate the specific biological targets and signaling pathways modulated by this compound, the broader understanding of boronic acid chemistry provides a strong foundation for future investigations in this area. This guide serves as a foundational resource for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of Octylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of octylboronic acid, focusing on its melting point and solubility. This document collates available data, presents detailed experimental methodologies for the determination of these properties, and includes visualizations of key experimental and synthetic workflows relevant to this compound.

Physical and Chemical Properties

This compound (also known as n-octylboronic acid) is an organoboron compound with the chemical formula C₈H₁₉BO₂. It is primarily utilized as an intermediate in organic chemical synthesis.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 78 - 85 °C | [1][2][3] |

| Molecular Weight | 158.05 g/mol | [1][3][4] |

| Appearance | White to off-white powder or crystals | [3] |

| Water Solubility | Insoluble | [1][2][3] |

| Sensitivity | Air sensitive | [1][2][3] |

Table 2: Qualitative Solubility Profile of Analogous Boronic Acids

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the solubility of other boronic acids can provide insight into its expected behavior. Generally, boronic acids exhibit solubility in various organic solvents, which is crucial for their application in synthesis.[5] For example, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] Butylboronic acid is soluble in polar solvents like water and methanol.[5]

| Solvent Type | Expected Solubility of this compound (Inferred) | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Likely soluble | The boronic acid functional group can engage in hydrogen bonding. |

| Polar Aprotic (e.g., Acetone, THF, Chloroform) | Likely soluble | Based on the behavior of analogous boronic acids.[6] |

| Non-Polar (e.g., Toluene, Hexane) | Likely sparingly soluble to insoluble | The long alkyl chain provides non-polar character, but the polar boronic acid head may limit solubility. |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are presented below.

2.1 Melting Point Determination

A standard method for determining the melting point of a crystalline solid like this compound is using a capillary melting point apparatus.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground with a pestle to ensure uniform packing.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is used to get a preliminary, approximate melting point range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a much slower rate (1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[7]

2.2 Solubility Determination (Dynamic Method)

The dynamic, or synthetic, method is a reliable technique for determining the solubility of a compound in a specific solvent as a function of temperature.

Objective: To construct a solubility curve for this compound in a given organic solvent.

Apparatus and Materials:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic circulating bath

-

Calibrated digital thermometer

-

Luminance probe or laser and photodetector for turbidity measurement

-

Analytical balance

-

This compound

-

Selected organic solvents

Procedure:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed directly into the jacketed glass vessel to create a mixture of known composition.

-

Equilibration and Heating: The vessel is placed in the thermostat bath, and stirring is initiated. The temperature is slowly and linearly increased at a constant rate (e.g., 0.1–0.5 °C/min).

-

Turbidity Monitoring: The turbidity of the mixture is continuously monitored. As the temperature increases, the solid dissolves, and the turbidity decreases.

-

Dissolution Temperature Measurement: The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the equilibrium solubility temperature for that specific composition.

-

Data Compilation: The experiment is repeated with different compositions of solute and solvent to generate a series of data points (solubility vs. temperature), which are then plotted to create a solubility curve.[1][2]

Visualizations

3.1 Experimental and Synthetic Workflows

The following diagrams illustrate key experimental and synthetic procedures relevant to this compound.

Caption: Workflow for Melting Point Determination.

Caption: Dynamic Method for Solubility Determination.

3.2 Application in Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

References

Octylboronic Acid: A Comprehensive Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

CAS Number: 28741-08-4 IUPAC Name: Octylboronic acid

Abstract

This compound, a member of the versatile boronic acid family, is a chemical compound with significant potential across various scientific disciplines. Its unique chemical properties, stemming from the electron-deficient boron atom, make it a valuable tool in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, its ability to reversibly bind with diols has positioned it as a candidate for applications in chemical sensing and drug delivery. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of this multifaceted molecule.

Chemical and Physical Properties

This compound is an organic compound characterized by an eight-carbon alkyl chain attached to a boronic acid functional group (-B(OH)₂). This structure imparts both hydrophobic (the octyl chain) and hydrophilic (the boronic acid group) characteristics to the molecule.

| Property | Value | Reference |

| CAS Number | 28741-08-4 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₉BO₂ | [1] |

| Molecular Weight | 158.05 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | |

| Storage | Store in a cool, dry place away from moisture and oxidizing agents. | [1] |

Synthesis and Characterization

A common method for the synthesis of alkylboronic acids like this compound is through the hydroboration of the corresponding alkene followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 1-octene (e.g., 10 mmol) under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether is added to dissolve the 1-octene.

-

The flask is cooled in an ice bath.

-

A solution of borane-tetrahydrofuran complex (e.g., 1.1 equivalents) is added dropwise to the stirred solution of 1-octene over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is then cooled again in an ice bath, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.

-

The mixture is stirred at room temperature for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The synthesized this compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the B-O and O-H bonds.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

-

Schlenk flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and the base (e.g., 2.0 mmol).

-

Add the palladium catalyst (e.g., 0.02-0.05 mmol).

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the coupled product.[4][5]

Logical Workflow for Suzuki Coupling:

Caption: A logical workflow for performing a Suzuki-Miyaura coupling reaction.

Biological Applications

Boronic acids, including this compound, have garnered significant interest in the field of drug development and chemical biology due to their unique interactions with biological molecules.

Enzyme Inhibition

The boronic acid moiety can act as a transition state analog inhibitor for certain serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, leading to enzyme inhibition. While specific data for this compound is limited, the general principle suggests its potential as an enzyme inhibitor.

Experimental Protocol: Enzyme Inhibition Assay A general protocol to assess the inhibitory effect of this compound on a target enzyme would involve:

-

Preparation of Reagents: Prepare buffer solutions, the target enzyme solution, a substrate solution that produces a measurable signal (e.g., colorimetric or fluorescent), and a solution of this compound at various concentrations.

-

Assay Procedure:

-

In a microplate, add the enzyme solution to wells containing different concentrations of this compound (and a control with no inhibitor).

-

Incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction rate by measuring the change in signal over time using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[6]

-

Michaelis-Menten Kinetics Visualization:

Caption: A representative Michaelis-Menten plot illustrating enzyme kinetics.

Cytotoxicity

The cytotoxic effects of boronic acid derivatives against various cancer cell lines have been reported. While specific data for this compound is not extensively available, general cytotoxicity assays can be employed to evaluate its potential.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[9][10]

| Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HL-60 (Leukemia) | 500 (for Boric Acid) | Not Specified | [7][8] |

| HeLa (Cervical Cancer) | 8 (for a specific extract) | 48 | [9] |

| MCF-7 (Breast Cancer) | 8 (for a specific extract) | 48 | [9] |

| Note: The IC₅₀ values presented are for related boron compounds or extracts and are for illustrative purposes. Specific testing of this compound is required. |

Signaling Pathway Interactions

Some boronic acid derivatives have been shown to interfere with cellular signaling pathways, such as the Rho GTPase pathway, which is involved in cell migration and proliferation.[11][12][13] The lipophilic octyl chain of this compound may facilitate its interaction with cellular membranes and membrane-associated proteins involved in signaling cascades.

Rho GTPase Signaling Pathway:

Caption: Simplified diagram of the Rho GTPase signaling pathway.

Glucose Sensing

The ability of boronic acids to form reversible covalent bonds with the diol groups of saccharides has led to their investigation as glucose sensors.[14][15][16][17] The binding of glucose to a boronic acid-appended fluorophore can induce a change in its fluorescence properties, allowing for quantitative glucose detection. The development of this compound-based sensors could be explored for applications in continuous glucose monitoring.

Glucose Binding Workflow:

Caption: Workflow illustrating the principle of glucose sensing by this compound.

Conclusion

This compound is a versatile chemical entity with established utility in organic synthesis and promising potential in various biological applications. Its role as a key building block in Suzuki-Miyaura coupling is well-recognized. Further research into its specific interactions with enzymes, its effects on cellular signaling pathways, and its potential as a component in sensing technologies is warranted. This guide provides a foundational understanding and practical protocols to facilitate further exploration and application of this compound in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Kinetic study of oxalic acid inhibition on enzymatic browning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 13. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of boronic acid grafted random copolymer sensing fluid for continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Alkylboronic Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkylboronic acids and their derivatives have emerged as indispensable reagents in the synthetic organic chemist's toolbox. Their stability, low toxicity, and diverse reactivity have propelled them to the forefront of carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth review of the core applications of alkylboronic acids in three key transformations: the Suzuki-Miyaura coupling, the Petasis borono-Mannich reaction, and the Chan-Lam coupling. This paper will present quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) couplings, its application with alkylboronic acids has become a vital strategy for introducing alkyl moieties onto aromatic and vinylic scaffolds, a common motif in pharmaceutical compounds.[1]

Quantitative Data for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of representative yields for the coupling of n-alkylboronic acids with various aryl halides.

| Alkylboronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| n-Butylboronic acid | Bromobenzene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | [2] |

| n-Butylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [1] |

| n-Butylboronic acid | 4-Chloroanisole (B146269) | Pd-MOF-808 (cat.) | - | K₂CO₃ | Dioxane | 100 | 47 | [3] |

| n-Butylboronic acid | 2-Bromoaniline | Pd(OAc)₂ (5) | Buchwald Ligand (10) | K₂CO₃/Cs₂CO₃ | Toluene | 80 | High | [4] |

| n-Butylboronic acid | 3-Bromopyridine | Pd(OAc)₂ (5) | Buchwald Ligand (10) | K₂CO₃/Cs₂CO₃ | Toluene | 80 | High | [4] |

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Coupling of n-Butylboronic Acid with 4-Chloroanisole: [2][3]

-

Materials: n-Butylboronic acid, 4-chloroanisole, palladium(II) acetate (B1210297) (Pd(OAc)₂), SPhos, potassium phosphate (B84403) (K₃PO₄), toluene, and water.

-

Procedure:

-

To a flame-dried Schlenk tube, add 4-chloroanisole (1.0 eq.), n-butylboronic acid (1.5 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add degassed toluene and degassed water in a 10:1 ratio.

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Petasis Borono-Mannich (PBM) Reaction: A Multicomponent Approach to Amines

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines.[5] The use of alkylboronic acids in this transformation provides a direct route to a wide variety of alkyl-substituted amines, which are valuable scaffolds in medicinal chemistry.[6]

Quantitative Data for the Petasis Reaction

The yield and stereoselectivity of the Petasis reaction can be influenced by the choice of reactants, solvent, and catalyst. Below is a summary of representative yields for the three-component coupling.

| Alkylboronic Acid | Amine | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| n-Butylboronic acid | Morpholine | 3-Phenylpropanal | None | HFIP | RT | 85 | [6] |

| Cyclopentylboronic acid | Aniline | p-Anisaldehyde | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | DMF/MeCN | RT | High | [7] |

| Phenylboronic acid | 2a | 3a | None | HFIP | RT | 87 | [8] |

| Various | Various | Formaldehyde | None | Toluene | 60 | up to 89 | [9] |

| Vinylboronic acids | Morpholine | Salicylaldehyde | Thiourea-BINOL | MTBE | 0 | 92 | [9] |

Proposed Mechanism of the Petasis Reaction

The mechanism of the Petasis reaction is thought to proceed through the formation of an iminium ion, which then reacts with a boronate complex.

Detailed Experimental Protocol: Petasis Reaction

Three-Component Coupling of n-Propylboronic Acid, Piperidine (B6355638), and Glyoxylic Acid: [10]

-

Materials: n-Propylboronic acid, piperidine, glyoxylic acid monohydrate, and dichloromethane (B109758).

-

Procedure:

-

In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq.) and piperidine (1.0 eq.) in dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add n-propylboronic acid (1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting α-amino acid derivative by recrystallization or column chromatography.

-

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[11] This copper-catalyzed reaction utilizes boronic acids as the aryl or alkyl source and can be performed under mild, often aerobic, conditions.[12]

Quantitative Data for the Chan-Lam Coupling

The Chan-Lam coupling is effective for a wide range of amines and alcohols with various alkylboronic acids. Below are some representative yields.

| Alkylboronic Acid | Amine/Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Ethylboronic acid | 4-Methoxyaniline | Cu(OAc)₂ (10) | Pyridine (B92270) | CH₂Cl₂ | RT | 88 | [13] |

| Phenylboronic acid | Aniline | Electrochemical | - | MeCN | RT | Good | [14] |

| Benzylic boronic esters | Anilines | Cu(OAc)₂ (200) | Cs₂CO₃ | MeOH/Pyridine | 25-50 | up to 95 | [15] |

| Aryl boronic acid | 2-Nitroimidazole | Cu(OTf)₂ (8) | K₂CO₃ | Methanol | RT | Good | [16] |

| Phenylboronic acid | N-methyl benzyl (B1604629) amine | [Cu(DMAP)₄I]I (1) | - | Methanol | RT | High | [17] |

Catalytic Cycle of the Chan-Lam Coupling

The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism is still a subject of research. A commonly proposed pathway is illustrated below.

Detailed Experimental Protocol: Chan-Lam Coupling

N-Alkylation of 4-Methoxyaniline with Ethylboronic Acid: [18][19]

-

Materials: Ethylboronic acid, 4-methoxyaniline, copper(II) acetate (Cu(OAc)₂), pyridine, 4Å molecular sieves, and dichloromethane (DCM)/methanol (MeOH).

-

Procedure:

-

To a stirred solution of the boronic ester (1.0 equiv) in a 1:1 mixture of DCM/MeOH, add activated 4Å molecular sieves.

-

Add Cu(OAc)₂ (1.0 equiv) and pyridine (2.0 equiv) to the mixture at room temperature.

-

Stir the resulting mixture for 8 hours.

-

Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to afford the coupled product.

-

Conclusion

Alkylboronic acids are remarkably versatile reagents that have significantly impacted the field of organic synthesis. The Suzuki-Miyaura, Petasis, and Chan-Lam reactions represent just a fraction of their utility, but they highlight their importance in constructing key structural motifs found in a vast array of biologically active molecules and functional materials. The mild reaction conditions, functional group tolerance, and commercial availability of many alkylboronic acids make them highly attractive for applications in both academic research and industrial drug development. Future advancements in this field are expected to further expand the scope and utility of these valuable synthetic building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Petasis reaction - Wikipedia [en.wikipedia.org]

- 6. A General Three-Component Alkyl Petasis Boron–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Petasis Reaction [organic-chemistry.org]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. books.rsc.org [books.rsc.org]

The Genesis of a Synthetic Powerhouse: A Technical History of Organoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

From an obscure 19th-century curiosity to a cornerstone of modern synthetic chemistry, the journey of organoboron compounds is a testament to scientific inquiry and serendipity. This in-depth guide explores the pivotal discoveries that shaped this field, providing a technical overview of the foundational experiments and the brilliant minds behind them. Organoboron chemistry has become an indispensable tool in pharmaceuticals, materials science, and beyond, with applications ranging from the synthesis of complex natural products to the development of targeted cancer therapies.[1]

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis

The story of organoboron compounds begins in the mid-19th century with the pioneering work of English chemist Edward Frankland. While investigating organometallic compounds, Frankland turned his attention to boron, a metalloid in the same group as aluminum. In 1860, he achieved the first synthesis of an organoboron compound, triethylborane (B153662) (B(C₂H₅)₃), which he termed "boric ethide".[1][2] This discovery, published in detail in the Philosophical Transactions of the Royal Society in 1862, laid the groundwork for the entire field.[3]

Experimental Protocol: Synthesis of Triethylborane

Frankland's synthesis involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080).[2] While the original 1862 paper provides a descriptive account, a generalized modern procedure reflecting the core principles of his work is as follows:

Reaction: 3 Zn(C₂H₅)₂ + 2 B(OC₂H₅)₃ → 2 B(C₂H₅)₃ + 3 Zn(OC₂H₅)₂

Procedure:

-

Anhydrous triethyl borate is placed in a flask under an inert atmosphere (e.g., carbon dioxide, as used in the 19th century, or more modernly, nitrogen or argon).

-

Diethylzinc is slowly added to the triethyl borate. The reaction is exothermic and proceeds readily.

-

After the addition is complete, the reaction mixture is heated to distill the triethylborane from the non-volatile zinc ethoxide.

-

The distilled triethylborane is collected under an inert atmosphere. Due to its pyrophoric nature, it ignites spontaneously in air, a property Frankland noted.

Historical Context: Frankland's work was part of a broader exploration of "organo-metallic bodies" and the concept of valence, which he was instrumental in developing.[4] His synthesis of triethylborane was a significant step in demonstrating that elements other than carbon could form stable bonds with organic radicals.

Quantitative Data: Properties of Triethylborane

While Frankland's original paper does not provide a quantitative yield, the physical properties of triethylborane have been well-characterized since.

| Property | Value |

| Boiling Point | 95 °C |

| Melting Point | -93 °C |

| Density | 0.677 g/cm³ |

| Autoignition Temperature | -20 °C |

Data sourced from modern chemical literature.[3][5][6][7][8]

The Enigmatic Boranes: Alfred Stock's Vacuum Line Chemistry

For several decades after Frankland's discovery, progress in organoboron chemistry was slow. The next major leap forward came in the early 20th century with the work of German chemist Alfred Stock. Between 1912 and 1936, Stock undertook a systematic investigation of the binary compounds of boron and hydrogen, which he named "boranes".[1][9] These compounds were notoriously difficult to handle due to their extreme reactivity and flammability in air.[10][11]

Experimental Protocol: The Stock Vacuum Line

To overcome the challenges of working with boranes, Stock developed the "Stock vacuum line," a specialized glass apparatus that allowed for the manipulation of volatile and air-sensitive compounds in a high-vacuum environment.[1][12] This invention was crucial for the isolation and characterization of the boranes.

Apparatus and General Procedure:

-

Vacuum Manifold: The core of the apparatus is a glass manifold connected to a high-vacuum pump (often a mercury diffusion pump in Stock's time).

-

Reaction Vessels and Traps: Various glass vessels for carrying out reactions and a series of U-shaped traps cooled with liquid air or other cryogens are connected to the manifold.

-

Greaseless Stopcocks: To avoid contamination from stopcock grease, which reacts with boranes, Stock employed mercury-sealed valves.

-

Synthesis: The initial synthesis of boranes involved the reaction of magnesium boride (Mg₃B₂) with an acid, such as hydrochloric acid. The resulting mixture of gaseous boranes was then passed through the vacuum line.

-

Purification: By carefully controlling the temperature of the cold traps, Stock could fractionally condense the different boranes based on their boiling points, allowing for their separation and purification.

Logical Workflow for Borane (B79455) Separation:

Caption: Simplified workflow for the fractional condensation of boranes in a Stock vacuum line.

A Nobel Prize-Winning Transformation: Herbert C. Brown and Hydroboration

The utility of organoboranes in organic synthesis remained largely untapped until the groundbreaking work of Herbert C. Brown at Purdue University. In 1956, Brown and his student, B. C. Subba Rao, discovered the hydroboration reaction, a remarkably facile addition of a boron-hydrogen bond across a carbon-carbon double bond.[13] This discovery, which earned Brown a share of the 1979 Nobel Prize in Chemistry, transformed organoboron compounds into indispensable synthetic intermediates.[10][13]

Experimental Protocol: Hydroboration-Oxidation of 1-Hexene (B165129)

The initial discovery of hydroboration was followed by the development of the hydroboration-oxidation sequence, which converts alkenes to alcohols. The following is a representative protocol for the hydroboration-oxidation of 1-hexene, a reaction extensively studied by Brown's group.

Reaction:

-

Hydroboration: 3 CH₃(CH₂)₃CH=CH₂ + BH₃·THF → (CH₃(CH₂)₅)₃B

-

Oxidation: (CH₃(CH₂)₅)₃B + 3 H₂O₂ + 3 NaOH → 3 CH₃(CH₂)₅OH + Na₃BO₃ + 3 H₂O

Procedure:

-

Hydroboration: A solution of 1-hexene in anhydrous tetrahydrofuran (B95107) (THF) is placed in a flask under a nitrogen atmosphere. A solution of borane-THF complex (BH₃·THF) is added dropwise at room temperature. The reaction is typically rapid and complete within a short period.

-

Oxidation: To the resulting trihexylborane (B75710) solution, an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, while maintaining the temperature below 50 °C with cooling.

-

Workup: After the oxidation is complete, the layers are separated. The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated to yield 1-hexanol.

Signaling Pathway of Hydroboration-Oxidation:

Caption: The two-stage process of hydroboration-oxidation.

Quantitative Data: Regioselectivity of Hydroboration

A key feature of the hydroboration reaction is its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. This leads to the formation of the anti-Markovnikov alcohol upon oxidation. The regioselectivity can be enhanced by using sterically hindered borane reagents.

| Alkene | Borane Reagent | % Boron at C-1 | % Boron at C-2 |

| 1-Hexene | Diborane (B₂H₆) | 94 | 6 |

| 1-Hexene | 9-BBN | 99.9 | 0.1 |

| Styrene | Diborane (B₂H₆) | 80 | 20 |

Data adapted from studies on hydroboration regioselectivity.[5]

The Nobel-Winning Connection: Akira Suzuki and Palladium-Catalyzed Cross-Coupling

The synthetic power of organoboron compounds was further unleashed in 1979 when Akira Suzuki and his colleagues at Hokkaido University reported a palladium-catalyzed cross-coupling reaction between organoboranes and organic halides.[7][9][14][15][16] This reaction, now known as the Suzuki-Miyaura coupling, provides a powerful and versatile method for the formation of carbon-carbon bonds. For this groundbreaking work, Suzuki shared the 2010 Nobel Prize in Chemistry.[7]

Experimental Protocol: Synthesis of (1Z,3E)-1-Phenyl-1,3-octadiene

One of the early examples of the Suzuki coupling involved the synthesis of conjugated dienes. The following protocol is based on the procedure for the synthesis of (1Z,3E)-1-phenyl-1,3-octadiene.[17]

Reaction:

(E)-1-Hexenyl-1,3,2-benzodioxaborole + (Z)-β-bromostyrene --(Pd(PPh₃)₂Cl₂, NaOEt)--> (1Z,3E)-1-Phenyl-1,3-octadiene

Procedure:

-

A flask is charged with (E)-1-hexenyl-1,3,2-benzodioxaborole, benzene (B151609) as the solvent, (Z)-β-bromostyrene, a 2M solution of sodium ethoxide in ethanol, and a catalytic amount of dichlorobis(triphenylphosphine)palladium(II) under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux for 3 hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by distillation under reduced pressure to yield the (1Z,3E)-1-phenyl-1,3-octadiene.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Representative Yields of Early Suzuki Couplings

The initial 1979 publication by Suzuki and Miyaura demonstrated the effectiveness of their new cross-coupling methodology with a variety of substrates.

| Alkenylborane | Vinyl Halide | Product | Yield (%) |

| (E)-1-Hexenylborane derivative | (Z)-β-Bromostyrene | (1Z,3E)-1-Phenyl-1,3-octadiene | 82 |

| (E)-1-Hexenylborane derivative | (E)-1-Bromo-1-hexene | (E,E)-5,7-Dodecadiene | 87 |

Data from Organic Syntheses, Vol. 63, p.130 (1985) and original 1979 communication.[14][17]

Conclusion: An Ever-Expanding Frontier

The discovery and development of organoboron compounds represent a rich history of chemical innovation. From Frankland's initial synthesis to Stock's meticulous characterization of the boranes, Brown's transformative hydroboration, and Suzuki's elegant cross-coupling, each milestone has built upon the last, expanding the synthetic chemist's toolkit in profound ways. The principles and protocols established by these pioneers continue to be refined and applied in countless areas of chemical research and development, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount. The legacy of these discoveries is a vibrant and ever-expanding field of chemistry that continues to enable the synthesis of novel molecules with the potential to address some of society's most pressing challenges.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl… [ouci.dntb.gov.ua]

- 3. Triethylborane(97-94-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Triethylborane - Wikipedia [en.wikipedia.org]

- 6. Triethylborane [chemeurope.com]

- 7. Triethylborane | C6H15B | CID 7357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 10. Diborane - Molecule of the Month - October 2020 (HTML version) [chm.bris.ac.uk]

- 11. Alfred_Stock [chemeurope.com]

- 12. Alfred Stock - Wikipedia [en.wikipedia.org]

- 13. Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. doi10.1016/S0040-4039(01)95429-2 - References - Scientific Research Publishing [scirp.org]

- 16. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Data of Octylboronic Acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for octylboronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document details predicted and representative spectroscopic data, outlines experimental protocols for data acquisition, and includes visualizations to clarify analytical workflows.

Spectroscopic Data of this compound

The following sections present the spectroscopic data for this compound. It is important to note that experimentally obtained spectra for this specific compound are not widely available in the public domain. Therefore, the NMR data is predicted based on established principles of spectroscopy, and the IR and MS data are representative of the compound's constituent functional groups.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the propensity of these molecules to form cyclic anhydride (B1165640) trimers, known as boroxines, through dehydration. This equilibrium between the monomeric acid and the trimeric boroxine (B1236090) can lead to broadened signals. To obtain a clean spectrum of the monomer, it is often advisable to use a solvent such as methanol-d4, which can break up the boroxine structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.5 | br s | 2H | B(OH )₂ |

| ~1.40 | m | 2H | -CH₂-CH₂-B(OH)₂ |

| ~1.28 | m | 10H | -(CH₂)₅-CH₃ |

| ~0.88 | t | 3H | -CH₃ |

| ~0.75 | t | 2H | -CH₂ -B(OH)₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~31.9 | -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂ |

| ~31.5 | -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂ |

| ~29.2 | -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂ |

| ~29.1 | -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂ |

| ~24.5 | -CH₂-CH₂ -B(OH)₂ |

| ~22.6 | -CH₂ -CH₃ |

| ~14.1 | -CH₃ |

| Not observed | C -B(OH)₂ |

Note: The carbon atom directly attached to the boron (C-B) is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

Representative FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~2955, ~2920, ~2850 | Strong | C-H stretch (asymmetric and symmetric from alkyl chain) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1375 | Medium | C-H bend (methyl rock) |

| ~1350 | Strong | B-O stretch |

| ~720 | Weak | C-H rock (long chain) |

1.3. Mass Spectrometry (MS)

The mass spectrometric analysis of boronic acids can be complex due to in-source reactions, particularly dehydration to form the boroxine. Electrospray ionization (ESI) is a suitable soft ionization technique.

Representative Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Notes |

| 159.15 | [M+H]⁺ | Molecular ion (positive ion mode) |

| 157.14 | [M-H]⁻ | Molecular ion (negative ion mode) |

| 141.14 | [M+H-H₂O]⁺ | Loss of one water molecule |

| 123.13 | [M+H-2H₂O]⁺ | Loss of two water molecules |

Note: The molecular weight of this compound (C₈H₁₉BO₂) is approximately 158.05 g/mol . The observed m/z values will depend on the ionization mode and may include adducts with solvents or salts.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

2.1. NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄). To minimize boroxine formation, Methanol-d₄ is recommended.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

2.2. ATR-IR Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

2.3. Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent. To aid ionization, a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can be added.

-

-

Data Acquisition:

-

Mass Spectrometer: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive or negative ion mode.

-

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to Octylboronic Acid: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octylboronic acid, a versatile reagent in organic synthesis and sensor technology. This document details its commercial availability, key chemical and physical properties, and established applications. Crucially, it offers detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions and in the construction of fluorescent carbohydrate sensors. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Commercial Availability and Suppliers

This compound (CAS No. 28741-08-4) is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 97%. When sourcing this reagent, researchers should consider factors such as purity, available quantities, and the supplier's ability to provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a summary of prominent commercial suppliers of this compound:

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | ≥97% | 1 g, 5 g, 10 g | Provides detailed safety information and technical documents. |

| Ivy Fine Chemicals | Not specified | 10 g, 25 g, Bulk | Offers bulk and commercial quantities. |

| CP Lab Safety (TCI) | Not specified | 5 g | Intended for professional manufacturing and research laboratories. |

| Fisher Scientific | 97% | 1 g, 5 g, 25 g | Product originally from the Alfa Aesar portfolio. |

| ChemScene | ≥97% | Varies (e.g., 100mg) | Provides computational chemistry data and safety information.[1] |

| BLD Pharm | Not specified | Varies | Offers access to NMR, HPLC, and other analytical data. |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

Table of Physicochemical Properties:

| Property | Value | Reference |